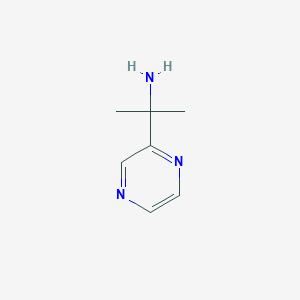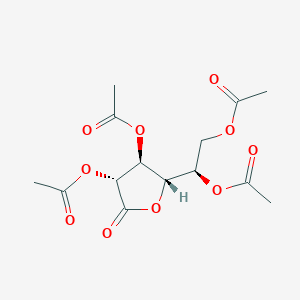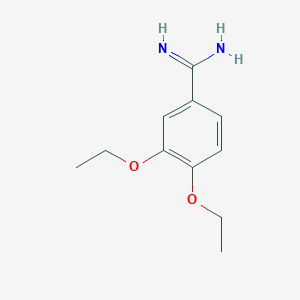
3,4-Diethoxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxybenzimidamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzimidazole, characterized by the presence of two ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxybenzimidamide typically involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate amine source under acidic or basic conditions. One common method involves the use of ammonium acetate in the presence of a catalyst to facilitate the formation of the imidamide structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the imidamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted benzimidamides.
Scientific Research Applications
3,4-Diethoxybenzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Diethoxybenzimidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3,4-Dimethoxybenzimidamide
- 3,4-Dihydroxybenzimidamide
- 3,4-Diethoxybenzaldehyde
Comparison: 3,4-Diethoxybenzimidamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3,4-diethoxybenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2O2/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H3,12,13) |
InChI Key |
RTBQHMGPIWAPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=N)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


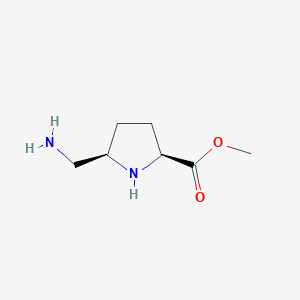

![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
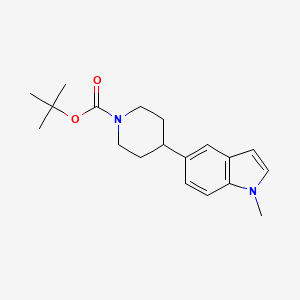
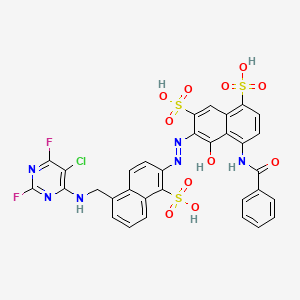
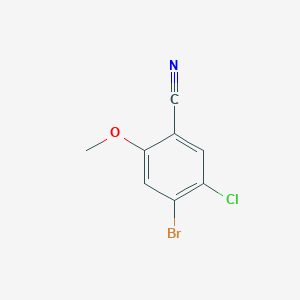

![6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12853372.png)


